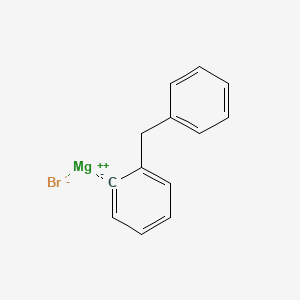
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the formula C13H11BrMg. It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 magnesium atom .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 271.4389 .Mécanisme D'action
Target of Action
The primary target of (2-Benzylphenyl)magnesium bromide, a Grignard reagent, is typically a carbonyl-containing compound . The carbonyl group is a polar group, making it an electrophilic site that can be attacked by nucleophiles, such as the carbon atom in the Grignard reagent .
Mode of Action
The Grignard reagent, being a strong nucleophile and base, interacts with its target by attacking the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Grignard reaction doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry for the formation of carbon-carbon bonds . .
Result of Action
The result of the action of (2-Benzylphenyl)magnesium bromide is the formation of a new carbon-carbon bond with a carbonyl-containing compound . This can lead to the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and others .
Action Environment
The action of (2-Benzylphenyl)magnesium bromide is highly sensitive to the environment. It requires anhydrous (water-free) and oxygen-free conditions, as the presence of water or oxygen can lead to the decomposition of the Grignard reagent . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can solvate the magnesium (II) center . The reaction temperature can also influence the yield and rate of the reaction .
Propriétés
IUPAC Name |
magnesium;benzylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMYOOUGRTXRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


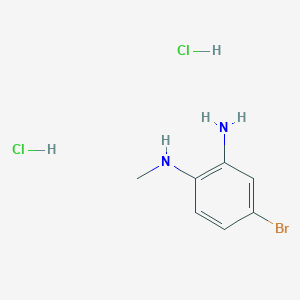
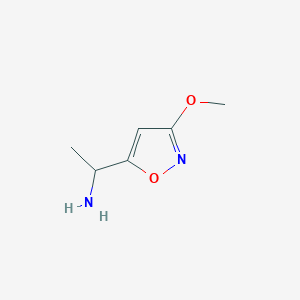
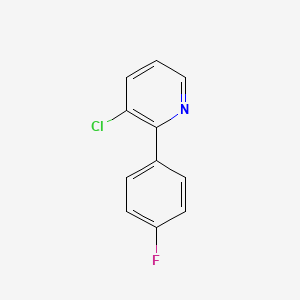
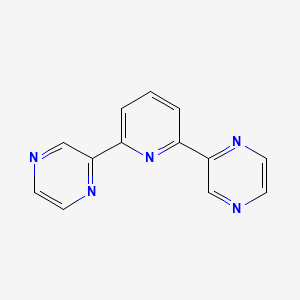
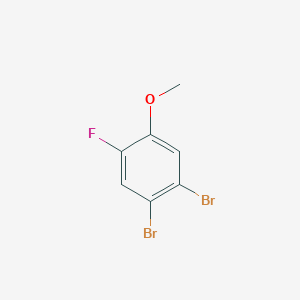


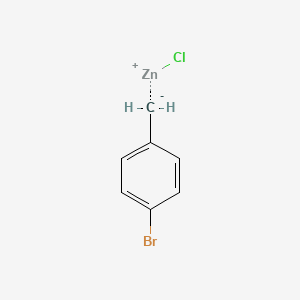
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

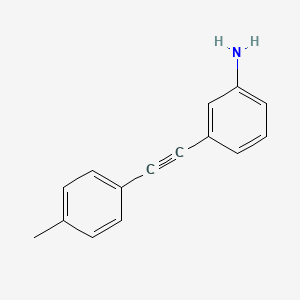
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)